molecular formula C14H9Cl3F3N3S B13098240 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3,4-dichlorophenyl)thiourea

1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3,4-dichlorophenyl)thiourea

Cat. No.: B13098240
M. Wt: 414.7 g/mol
InChI Key: OYBGYDPQXMAFAT-UHFFFAOYSA-N
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Description

1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3,4-dichlorophenyl)thiourea is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, and a thiourea moiety attached to a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3,4-dichlorophenyl)thiourea typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde with 3,4-dichlorophenyl isothiocyanate. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3,4-dichlorophenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms on the aromatic rings can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3,4-dichlorophenyl)thiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3,4-dichlorophenyl)thiourea involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-phenylthiourea
  • 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(4-chlorophenyl)thiourea
  • 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3,4-difluorophenyl)thiourea

Uniqueness

The uniqueness of 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3,4-dichlorophenyl)thiourea lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H9Cl3F3N3S

Molecular Weight

414.7 g/mol

IUPAC Name

1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-3-(3,4-dichlorophenyl)thiourea

InChI

InChI=1S/C14H9Cl3F3N3S/c15-9-2-1-8(4-10(9)16)23-13(24)22-6-12-11(17)3-7(5-21-12)14(18,19)20/h1-5H,6H2,(H2,22,23,24)

InChI Key

OYBGYDPQXMAFAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=S)NCC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl)Cl

Origin of Product

United States

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